Methyl Mycophenolate-d6 (EP Impurity E)

Description

Methyl Mycophenolate-d6 (EP Impurity E) is a deuterated analog of Mycophenolate Mofetil-related impurities, primarily used as a stable isotope-labeled reference standard in pharmaceutical quality control and analytical research. Key characteristics include:

- CAS Number: 1331643-25-4 .

- Molecular Formula: C₁₈H₁₆D₆O₆ .

- Molecular Weight: 340.40 g/mol .

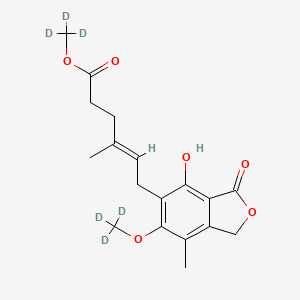

- Structure: Features six deuterium atoms replacing hydrogens in the methyl ester group, as indicated by its SMILES notation: [2H]C([2H])([2H])OC(=O)CC\C(=C\Cc1c(O)c2C(=O)OCc2c(C)c1OC([2H])([2H])[2H])\C .

- Role: Serves as an internal standard in mass spectrometry due to its isotopic labeling, enabling precise quantification of the non-deuterated impurity in Mycophenolate Mofetil formulations .

- Unlabeled Counterpart: Methyl Mycophenolate (CAS 31858-66-9), with molecular formula C₁₈H₂₂O₆ and molecular weight 334.37 g/mol .

Properties

Molecular Formula |

C18H22O6 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |

InChI |

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |

InChI Key |

ZPXRQFLATDNYSS-DLIKDHNOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)OC([2H])([2H])[2H] |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl mycophenolate-d6 typically involves the deuteration of methyl mycophenolate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of methyl mycophenolate-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The final product is then purified through techniques such as crystallization or chromatography to ensure high isotopic purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions

Methyl mycophenolate-d6 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Mycophenolic acid derivatives.

Reduction: Reduced forms of methyl mycophenolate.

Substitution: Various substituted mycophenolate derivatives.

Scientific Research Applications

Pharmaceutical Applications

Immunosuppressive Therapy:

Methyl Mycophenolate-d6 is used in the development of formulations aimed at preventing organ rejection in transplant patients. Mycophenolate mofetil, the parent compound, is a prodrug that hydrolyzes to mycophenolic acid, which inhibits lymphocyte proliferation by blocking purine synthesis. Methyl Mycophenolate-d6 serves as an impurity marker to ensure the quality and efficacy of these formulations.

Drug Development and Quality Control:

The compound is essential in the quality control processes for mycophenolate mofetil formulations. It acts as a reference standard for analytical methods, particularly in high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), where it helps quantify impurities present in drug substances and their preparations .

Analytical Chemistry

Impurity Quantification:

A significant application of Methyl Mycophenolate-d6 is in the development of analytical methods for quantifying impurities in mycophenolate mofetil products. Recent studies have utilized quality by design (QbD) principles to create eco-friendly analytical protocols that enhance sensitivity and specificity for detecting various impurities .

Case Study: UPLC Method Development

A study reported the development of a systematic UPLC method that employs Methyl Mycophenolate-d6 as an internal standard. This method optimizes critical parameters to improve the detection limits and accuracy of impurity quantification in mycophenolate mofetil formulations .

Research Applications

Experimental Models:

Methyl Mycophenolate-d6 has been utilized in experimental studies to assess its efficacy in various models of disease. For instance, it has been tested for its effectiveness in treating encapsulating peritoneal fibrosis, showcasing its potential beyond immunosuppression .

Mechanism of Action

Methyl mycophenolate-d6, like its non-deuterated counterpart, exerts its effects through the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, methyl mycophenolate-d6 depletes guanosine nucleotides, leading to the suppression of T and B lymphocyte proliferation. This mechanism is particularly important in its immunosuppressive effects, making it useful in preventing organ transplant rejection .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights critical differences between Methyl Mycophenolate-d6 (EP Impurity E) and related impurities:

Key Analytical and Pharmacological Differences

- This enables its use in mass spectrometry as a non-interfering internal standard .

- Stability: The N-oxide group in Impurity G (CAS 224052-51-1) increases polarity, making it more susceptible to hydrolysis compared to the ester group in Methyl Mycophenolate .

- Synthetic Byproducts: Impurity C (CAS 2286278-51-9) arises from incomplete morpholine substitution during Mycophenolate Mofetil synthesis, highlighting the need for stringent process control .

Biological Activity

Methyl Mycophenolate-d6 (EP Impurity E) is a deuterated derivative of Methyl Mycophenolate, which itself is a well-known immunosuppressant derived from Mycophenolic Acid (MPA). This compound is primarily utilized in research settings, particularly in studies involving drug metabolism, pharmacokinetics, and isotopic labeling. Its biological activity is largely attributed to its role as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides.

Methyl Mycophenolate-d6 functions by inhibiting IMPDH, which disrupts the de novo pathway of purine synthesis. This inhibition leads to decreased proliferation of T and B lymphocytes, making it effective in immunosuppressive therapies. The mechanism can be summarized as follows:

- Inhibition of IMPDH : This enzyme is essential for the synthesis of guanine nucleotides; its inhibition results in reduced lymphocyte proliferation.

- Impact on Lymphocyte Function : In vitro studies have shown that MPA modulates transcriptional activities in CD4+ T-lymphocytes, shifting them from a proliferative state to a catabolic state. This includes suppression of pathways such as Akt/mTOR and STAT5, which are vital for lymphocyte metabolism and survival .

- Cytokine Production : MPA decreases the production of cytokines such as GM-CSF, IFN-γ, IL-17, and TNF-α from lymphocytes and monocytes, further contributing to its immunosuppressive effects .

Research Applications

Methyl Mycophenolate-d6 is utilized in various research applications, including:

- Analytical Chemistry : Serves as an internal standard in mass spectrometry and NMR spectroscopy for quantifying and elucidating structures of compounds.

- Drug Metabolism Studies : Helps trace the distribution and breakdown of Mycophenolate derivatives in biological systems.

- Isotopic Labeling Studies : Facilitates investigations into reaction mechanisms and metabolic pathways due to its stable isotopic labeling .

Case Studies and Research Findings

Several studies have highlighted the biological activity and pharmacokinetics of Methyl Mycophenolate-d6:

- Pharmacokinetic Studies : Research has demonstrated that MPA exhibits significant protein binding (97% for MPA), affecting its clearance rates based on factors like plasma albumin concentration and renal function. These findings are critical for optimizing dosing regimens in clinical settings .

- Immunosuppressive Efficacy : In clinical trials involving renal transplant recipients, MPA was shown to effectively prevent graft rejection when administered alongside other immunosuppressants like tacrolimus .

- Comparative Studies : Comparisons between Methyl Mycophenolate-d6 and its non-deuterated counterparts reveal distinct advantages in stability and tracking during metabolic studies, enhancing the understanding of drug interactions at the cellular level.

Summary Table of Biological Activity

| Property | Methyl Mycophenolate-d6 | Methyl Mycophenolate | Mycophenolic Acid |

|---|---|---|---|

| CAS Number | 1331643-25-4 | 32462-61-0 | 24280-93-1 |

| Molecular Formula | C18H16D6O6 | C18H19O6 | C17H19O6 |

| Mechanism of Action | IMPDH Inhibition | IMPDH Inhibition | IMPDH Inhibition |

| Clinical Use | Research Standard | Immunosuppressant | Immunosuppressant |

| Stability in Metabolism | Enhanced due to Deuteration | Standard | Standard |

Q & A

Q. How can researchers resolve discrepancies in impurity quantification between different analytical platforms (e.g., HPLC vs. LC-MS/MS)?

- Methodological Answer : Perform comparative studies using spiked placebo samples to assess matrix effects. For example, ion suppression in LC-MS/MS may underestimate impurity levels, necessitating post-column infusion studies. Statistical tools like Bland-Altman analysis can quantify inter-method variability .

- Data Contradiction Example : A study found 15% variance in EP Impurity E levels between HPLC-UV and LC-MS/MS due to co-eluting excipients; orthogonal methods (e.g., 2D chromatography) resolved this .

Q. What experimental designs are optimal for studying the pharmacokinetic impact of Methyl Mycophenolate-d6 in biological matrices?

- Methodological Answer : Use a crossover study design with deuterated vs. non-deuterated mycophenolate in animal models (e.g., rodents). Employ physiologically based pharmacokinetic (PBPK) modeling to predict metabolite distribution. Ensure ethical compliance with ICH S3A guidelines for bioanalytical method validation in plasma/serum .

- Challenge : Deuterium isotope effects may alter metabolic half-lives; mitigate this by using stable isotope-labeled internal standards (SIL-IS) .

Q. How can researchers address conflicting data on the genotoxic potential of Methyl Mycophenolate-d6?

- Methodological Answer : Conduct Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays per OECD 471/487 guidelines. For ambiguous results, apply quantitative structure-activity relationship (QSAR) models (e.g., DEREK Nexus) to predict mutagenicity. Cross-reference with the EMA’s "Guideline on the limits of genotoxic impurities" for risk assessment .

Q. What strategies ensure reproducibility in impurity profiling across multi-center studies?

- Methodological Answer : Standardize protocols using harmonized SOPs (e.g., USP <1225> for method validation). Implement inter-laboratory proficiency testing and report raw data (e.g., chromatograms, spectral libraries) in appendices for transparency. Use tools like COSMOS-E for systematic review frameworks to aggregate data .

Ethical and Methodological Considerations

Q. How should researchers handle open-ended data (e.g., unexpected impurities) while maintaining ethical rigor?

- Methodological Answer : Predefine exclusion criteria for non-target impurities in study protocols. Use open-ended survey questions (e.g., "Report any unidentified peaks >0.1%") and document deviations in research ethics board applications. Ensure raw data archiving for post-hoc analysis .

Q. What frameworks (e.g., PICOT, FINER) guide hypothesis formulation in impurity-related research?

- Methodological Answer : Apply the PICOT framework to structure questions:

- Population : Pharmaceutical formulations containing mycophenolate mofetil.

- Intervention : Analytical method for EP Impurity E detection.

- Comparison : Deuterated vs. non-deuterated impurity kinetics.

- Outcome : Quantification accuracy, regulatory compliance.

- Time : Long-term stability studies (6–12 months).

The FINER model (Feasible, Interesting, Novel, Ethical, Relevant) ensures alignment with academic and regulatory priorities .

Data Presentation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.